(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
CAS No.: 1428331-37-6
Cat. No.: VC13583879
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428331-37-6 |
|---|---|
| Molecular Formula | C7H10BrN3 |
| Molecular Weight | 216.08 g/mol |
| IUPAC Name | 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole |
| Standard InChI | InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1 |
| Standard InChI Key | SPBLSBDLHRGAEG-ZETCQYMHSA-N |
| Isomeric SMILES | C1CNC[C@H]1N2C=C(C=N2)Br |
| SMILES | C1CNCC1N2C=C(C=N2)Br |
| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyrazole ring (a five-membered aromatic system with two nitrogen atoms) substituted at the 1-position with a pyrrolidin-3-yl group and at the 4-position with a bromine atom. The chiral center at the pyrrolidine ring’s 3-position confers stereoselectivity, critical for interactions in biological systems .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1428331-37-6 | |
| Molecular Formula | ||
| Molecular Weight | 216.08 g/mol | |
| IUPAC Name | 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole | |
| Chiral Center | (S)-configuration at pyrrolidine |
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves:
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Pyrazole Functionalization: Reacting pyrrolidine with a pyrazole precursor (e.g., 4-bromopyrazole) under nucleophilic substitution conditions.
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Bromination: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Ring Formation | Pyrrolidine, K₂CO₃, DMF, 80°C | ~60-70% |
| Bromination | NBS (N-bromosuccinimide), AIBN | Not specified |
Purification and Characterization
Chromatographic techniques (e.g., silica gel chromatography) and recrystallization are employed to isolate the compound. Purity levels up to 95% are achievable, as noted in commercial specifications .
Applications in Pharmaceutical Research
Role in Medicinal Chemistry
The compound’s bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the pyrrolidine ring enhances solubility and bioavailability. These features make it a precursor in synthesizing:
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Kinase Inhibitors: Analogous bromopyrazoles are explored for targeting ATP-binding sites .
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Chiral Auxiliaries: The (S)-configuration enables asymmetric induction in stereoselective reactions.
| Aspect | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Storage | 0–8°C in airtight container |
Disposal Considerations
Follow local regulations for halogenated organic waste. Incineration with scrubbers is recommended to prevent hydrogen bromide release.
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